Pratorimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pratorimine is an organic compound that belongs to the class of phenanthridone alkaloids. It is isolated from the bulbs of Crinum bulbispermum, a plant species in the Amaryllidaceae family . This compound has a molecular formula of C16H11NO3 and a molecular weight of 265.268 g/mol . This compound is primarily used for research purposes in life sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pratorimine involves several steps, starting from the appropriate precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the phenanthridone core. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Pratorimine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenanthridones.
Scientific Research Applications
Pratorimine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Industry: While not widely used industrially, this compound’s derivatives may have applications in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of pratorimine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to DNA and interfering with the replication process, leading to cytotoxic effects. This mechanism is similar to other phenanthridone alkaloids, which are known to intercalate into DNA and disrupt cellular functions.
Comparison with Similar Compounds
Similar Compounds
Lycorine: Another phenanthridone alkaloid with similar biological activities.
Criasiaticidine A: A pyrrolophenanthridone alkaloid with cytotoxic properties.
Galantamine: An alkaloid used in the treatment of Alzheimer’s disease, structurally related to pratorimine.
Uniqueness
This compound is unique due to its specific structure and the presence of functional groups that allow for diverse chemical reactions. Its ability to intercalate into DNA and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
CAS No. |
88660-12-2 |
---|---|
Molecular Formula |
C16H11NO3 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
5-hydroxy-4-methoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,10,12(16),13-heptaen-8-one |
InChI |
InChI=1S/C16H11NO3/c1-20-14-8-11-10-4-2-3-9-5-6-17(15(9)10)16(19)12(11)7-13(14)18/h2-8,18H,1H3 |
InChI Key |
LAKWSSVAGFQTAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC4=C3N(C2=O)C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.